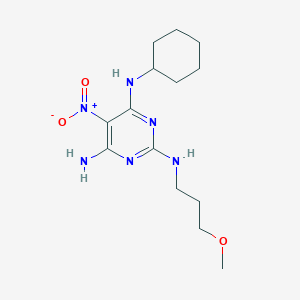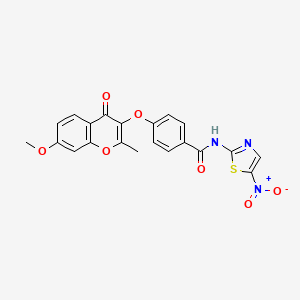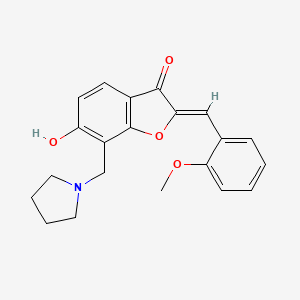
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known as BFA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and bacterial infections.
科学的研究の応用
PET Imaging and TSPO Expression
Research has explored 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, for their potential in PET imaging of the monkey brain and in vivo visualization of TSPO expression in infarcted rat brains. These studies underscore the ligands' usefulness in imaging studies related to TSPO, highlighting their applicability in neurological research and potential diagnostic utility in brain injuries or disorders (Joji Yui et al., 2010).
Anticancer Activity
A significant portion of the research focuses on the synthesis and biological evaluation of quinazolinone-based derivatives, investigating their potential as anticancer agents. For instance, new quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, displaying potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. These findings suggest the compounds' effectiveness as anti-cancer agents, offering insights into their mechanism of action and potential therapeutic applications (Y. Riadi et al., 2021).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents have been documented, indicating the broad applicability of these compounds in combating bacterial and fungal infections. This area of research is crucial for developing new antibiotics and addressing the growing concern of antimicrobial resistance (N. Desai et al., 2007).
Photophysics and Solid-State Fluorescence
Another aspect of research delves into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, focusing on their photophysical properties and solid-state fluorescence. These studies contribute to the understanding of the materials' optical properties, with potential applications in the development of fluorescent materials and sensors (A. Karmakar et al., 2007).
特性
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-6-4-3-5-7-18)15-29(23)16-24(30)28-20-11-9-19(27)10-12-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLJIUWJCYTGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)


![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)

![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide](/img/structure/B2609230.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)


![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)

